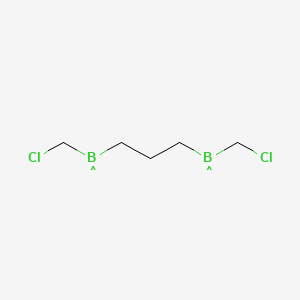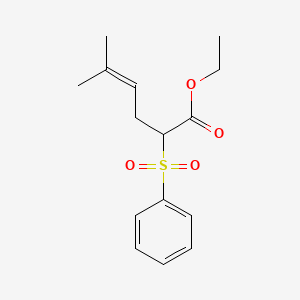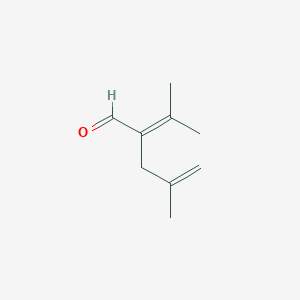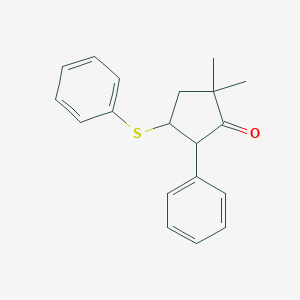
(1,1,1-Trifluoropropane-2-sulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,1-Trifluoropropane-2-sulfinyl)benzene is a chemical compound characterized by its unique structure, which includes a benzene ring attached to a trifluoropropane-2-sulfinyl group. This compound contains a total of 23 atoms, consisting of 9 hydrogen atoms, 9 carbon atoms, 1 oxygen atom, 1 sulfur atom, and 3 fluorine atoms . The presence of fluorine atoms imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1-Trifluoropropane-2-sulfinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(1,1,1-Trifluoropropane-2-sulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like halogens (e.g., bromine) and nitro groups (NO2) are used in the presence of catalysts like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives, depending on the electrophile used.
Scientific Research Applications
(1,1,1-Trifluoropropane-2-sulfinyl)benzene finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1,1-Trifluoropropane-2-sulfinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The trifluoropropane-2-sulfinyl group can influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is modulated by the inductive and conjugative effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- (1,1,1-Trifluoropropane-2-sulfonyl)benzene
- (1,1,1-Trifluoropropane-2-thio)benzene
- (1,1,1-Trifluoropropane-2-oxy)benzene
Uniqueness
(1,1,1-Trifluoropropane-2-sulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfonyl, thio, and oxy analogs. The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various chemical transformations .
Properties
CAS No. |
86440-79-1 |
|---|---|
Molecular Formula |
C9H9F3OS |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
1,1,1-trifluoropropan-2-ylsulfinylbenzene |
InChI |
InChI=1S/C9H9F3OS/c1-7(9(10,11)12)14(13)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
VVUSJKANHSSJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


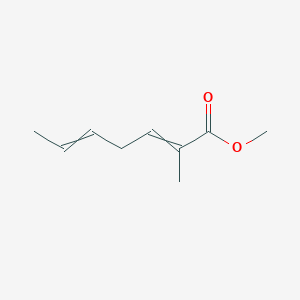

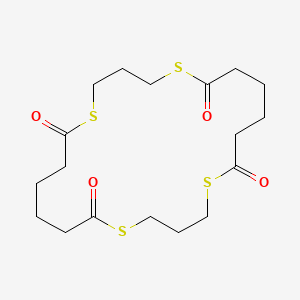
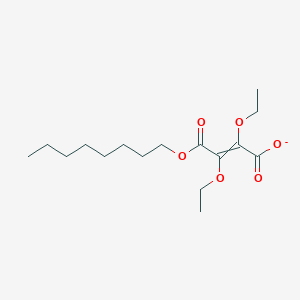
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
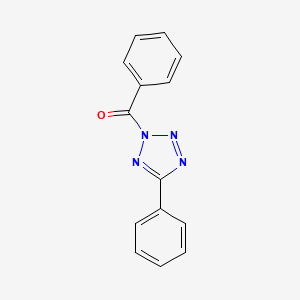
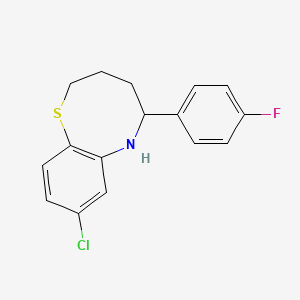
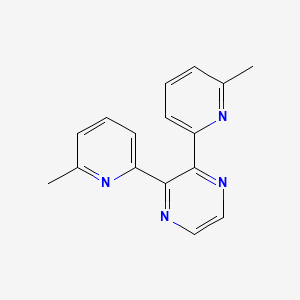
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
